molecular formula C17H9Cl3N4O2 B12738232 Diclazuril, (S)- CAS No. 142004-16-8

Diclazuril, (S)-

Cat. No.: B12738232
CAS No.: 142004-16-8
M. Wt: 407.6 g/mol
InChI Key: ZSZFUDFOPOMEET-LBPRGKRZSA-N
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Description

Diclazuril, (S)- is a triazine antiprotozoal compound widely used in veterinary medicine as a coccidiostat. It is known for its efficacy in controlling coccidiosis, a parasitic disease caused by protozoan parasites of the genus Eimeria. Diclazuril is particularly valued for its low toxicity and high effectiveness in preventing and treating coccidiosis in poultry and other livestock .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diclazuril typically involves multiple steps, starting with 2,6-dichloro-para-nitroaniline or 3,4,5-trichloronitrobenzene as the initial raw materials. These compounds undergo diazotization, substitution, and reduction reactions to form intermediate compounds. The final product is obtained through cyclization and ring enlargement reactions .

Industrial Production Methods

Industrial production of diclazuril involves optimizing the synthetic route to increase yield and reduce costs. One method involves the use of sodium nitrite and sodium hydroxide in a reaction flask, followed by the addition of tetrabutylammonium bromide and tetrahydrofuran. The reaction mixture is then subjected to various temperature and pH conditions to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Diclazuril undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium nitrite, sodium hydroxide, and various organic solvents such as tetrahydrofuran and dimethylformamide. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired chemical transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives of diclazuril, while reduction reactions can produce reduced forms of the compound .

Scientific Research Applications

Diclazuril has a wide range of scientific research applications, including:

Mechanism of Action

The exact mechanism of action of diclazuril is not fully understood. it is known to target the asexual and sexual stages of coccidia, preventing the excretion of oocysts and disrupting the parasite’s life cycle. Cyclin-dependent kinases are prominent target proteins in apicomplexan parasites, and diclazuril’s effects on these proteins contribute to its anticoccidial activity .

Comparison with Similar Compounds

Diclazuril is often compared with other triazine anticoccidial drugs such as toltrazuril and nicarbazin. While all these compounds are effective in controlling coccidiosis, diclazuril is noted for its lower toxicity and higher efficacy in certain applications. Toltrazuril, for example, requires a higher dose and has a longer period of activity compared to diclazuril .

Similar Compounds

Diclazuril’s unique properties, such as its low toxicity and high efficacy, make it a valuable compound in veterinary medicine and scientific research.

Properties

CAS No.

142004-16-8

Molecular Formula

C17H9Cl3N4O2

Molecular Weight

407.6 g/mol

IUPAC Name

(2S)-2-(4-chlorophenyl)-2-[2,6-dichloro-4-(3,5-dioxo-1,2,4-triazin-2-yl)phenyl]acetonitrile

InChI

InChI=1S/C17H9Cl3N4O2/c18-10-3-1-9(2-4-10)12(7-21)16-13(19)5-11(6-14(16)20)24-17(26)23-15(25)8-22-24/h1-6,8,12H,(H,23,25,26)/t12-/m0/s1

InChI Key

ZSZFUDFOPOMEET-LBPRGKRZSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@H](C#N)C2=C(C=C(C=C2Cl)N3C(=O)NC(=O)C=N3)Cl)Cl

Canonical SMILES

C1=CC(=CC=C1C(C#N)C2=C(C=C(C=C2Cl)N3C(=O)NC(=O)C=N3)Cl)Cl

Origin of Product

United States

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